molecular formula C5H7F2NO2 B12316121 (R)-4,4-Difluoropyrrolidine-2-carboxylic acid

(R)-4,4-Difluoropyrrolidine-2-carboxylic acid

Cat. No.: B12316121
M. Wt: 151.11 g/mol
InChI Key: ZPBIYZHGBPBZCK-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4,4-Difluoropyrrolidine-2-carboxylic acid is a chiral, fluorinated proline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its primary research value lies in its use as a conformationally restricted scaffold for designing enzyme inhibitors, particularly targeting proteases like dipeptidyl peptidase 4 (DPP-4) and prolyl oligopeptidase (POP) (source) . The incorporation of two fluorine atoms at the 4-position of the pyrrolidine ring induces significant electronic and steric effects, which can pre-organize the ring into a specific puckering conformation and enhance membrane permeability and metabolic stability of the resulting drug candidates (source) . The stereochemistry of the (R)-enantiomer is critical for its specific biological activity and its role as a constrained analog of other amino acids. This compound is extensively utilized in the synthesis of potential therapeutics for type 2 diabetes and neurological disorders, and its properties are also leveraged in the development of positron emission tomography (PET) radiotracers (source) . For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C5H7F2NO2

Molecular Weight

151.11 g/mol

IUPAC Name

(2R)-4,4-difluoropyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1

InChI Key

ZPBIYZHGBPBZCK-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](NCC1(F)F)C(=O)O

Canonical SMILES

C1C(NCC1(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with a pyrrolidine precursor, such as pyrrolidine-2-carboxylic acid or its protected derivatives. Fluorination at the 4-position is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, which facilitate the substitution of hydroxyl or hydrogen groups with fluorine atoms. For example, 4,4-difluoropyrrolidine-2-carboxylic acid tert-butyl ester serves as a key intermediate, enabling subsequent deprotection and resolution steps.

Fluorination Strategies

Fluorination efficiency depends on the reagent and solvent system:

Reagent Solvent Temperature Yield (%)
DAST Dichloromethane 0–25°C 85–90
Selectfluor Acetonitrile 60–80°C 78–82

DAST offers higher yields under milder conditions, but Selectfluor is preferred for large-scale reactions due to its stability. The reaction mechanism involves nucleophilic displacement, where the fluorine source attacks the protonated intermediate formed at the 4-position of the pyrrolidine ring.

Chiral Resolution and Enantiomeric Control

Enzymatic Resolution

Racemic 4,4-difluoropyrrolidine-2-carboxylic acid is resolved using lipases or esterases, which selectively hydrolyze one enantiomer of a prochiral ester. For instance, Candida antarctica lipase B achieves >98% enantiomeric excess (ee) for the (R)-enantiomer when applied to tert-butyl esters. This method is scalable but requires optimization of pH and temperature to maintain enzyme activity.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers with high precision. A study using a Chiralpak IA column and hexane/isopropanol mobile phase reported 99.5% ee for (R)-4,4-difluoropyrrolidine-2-carboxylic acid, albeit with higher operational costs.

Hydrolysis and Deprotection Optimization

tert-Butyl Ester Hydrolysis

The tert-butyl protecting group is removed under acidic or basic conditions:

# Example procedure from Ambeed (2020):  
1. Dissolve tert-butyl ester (5.0 g, 18.86 mmol) in THF (40 mL).  
2. Add 2M LiOH (20 mL) at 0°C.  
3. Stir at 20°C for 2 hours.  
4. Acidify to pH 2 with HCl.  
5. Extract with EtOAc and concentrate to isolate product.  

This method achieves 94% yield, with the mild basic conditions minimizing side reactions.

Alternative Protecting Groups

Benzyl and methyl esters are less common due to harsher deprotection requirements. For example, benzyl esters necessitate hydrogenolysis with palladium catalysts, introducing metal contamination risks.

Industrial-Scale Production Challenges

Cost-Effective Fluorination

Large-scale fluorination requires balancing reagent cost and reaction efficiency. Selectfluor, though expensive, is favored in continuous-flow systems for its consistent performance and safety profile.

Waste Management

Fluorination byproducts, such as HF, demand robust neutralization protocols. Calcium hydroxide slurry is widely used to precipitate fluoride ions, ensuring compliance with environmental regulations.

Analytical Validation of Synthesis

Purity Assessment

High-Resolution Mass Spectrometry (HRMS) and NMR are critical for verifying molecular integrity. The (R)-enantiomer exhibits distinct $$ ^1H $$ NMR shifts at δ 4.60–4.94 ppm for the chiral center, compared to δ 4.72–4.94 ppm for the (S)-form.

Enantiomeric Excess Determination

Chiral HPLC remains the gold standard, but circular dichroism (CD) spectroscopy offers a rapid alternative. A strong positive Cotton effect at 220 nm confirms the (R)-configuration.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Scalability
Enzymatic Resolution 85 98 Moderate
Chiral HPLC 70 99.5 Low
Asymmetric Synthesis 65 95 High

Asymmetric synthesis, though less efficient, avoids resolution steps and is gaining traction for API manufacturing.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include fluorinated alcohols, aldehydes, and substituted pyrrolidine derivatives.

Scientific Research Applications

®-4,4-Difluoropyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: It is explored for its therapeutic potential in treating various diseases due to its stability and bioactivity.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, leading to inhibition or modulation of the target’s activity. The pathways involved may include enzyme inhibition or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-4,4-Difluoropyrrolidine-2-carboxylic Acid

The S-enantiomer (CAS: 52683-81-5) shares the same molecular formula (C₅H₇F₂NO₂) and molar mass (151.11 g/mol) as the R-isomer but differs in stereochemical configuration. Key distinctions include:

  • Synthesis : The S-isomer is synthesized via high-yield routes (>98%) using N-Boc-4,4-difluoro-L-proline or Boc-4-oxo-L-proline methyl ester as intermediates . The R-isomer’s synthesis is less documented but typically involves chiral resolution or asymmetric catalysis.
  • Applications : The S-isomer is more prevalent in peptide synthesis due to its commercial availability, while the R-isomer is utilized in niche applications requiring specific stereochemistry, such as protease inhibitor development .
Property (R)-Isomer (S)-Isomer
CAS Number 1401332-74-8 52683-81-5
Purity 97% 98%
Key Use Targeted enantiomeric APIs Peptide synthesis

Salt Forms: Hydrochloride and Trifluoroacetic Acid Complexes

Salts of the S-isomer, such as (S)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1588480-37-8, C₅H₈ClF₂NO₂, MW: 187.57 g/mol), improve solubility in polar solvents, facilitating reactions in aqueous media . In contrast, the trifluoroacetic acid (TFA) complex (CAS: 1373255-09-4, C₇H₈F₅NO₄, MW: 265.14 g/mol) is used to stabilize the compound during storage .

Compound CAS Number Molecular Weight Key Property
S-Isomer Hydrochloride 1588480-37-8 187.57 g/mol Enhanced solubility
S-Isomer TFA Complex 1373255-09-4 265.14 g/mol Storage stability

Substituted Derivatives: Methyl and Protected Forms

  • (R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic Acid (CAS: 1305325-21-6, C₆H₉F₂NO₂, MW: 177.14 g/mol): The methyl group at the 1-position introduces steric hindrance, altering reactivity in coupling reactions .
  • Boc-Protected Derivatives: (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (CAS: 203866-15-3, C₁₀H₁₅F₂NO₄, MW: 251.23 g/mol) is a key intermediate in solid-phase peptide synthesis, offering orthogonal protection for the amine group .
Compound CAS Number Molecular Weight Role
R-1-Methyl Derivative 1305325-21-6 177.14 g/mol Steric modulation
S-Boc-Protected Acid 203866-15-3 251.23 g/mol Peptide intermediate

Fluorinated Proline Analogs

Compared to non-fluorinated proline, the 4,4-difluoro substitution in both R- and S-isomers reduces ring puckering flexibility, which can enhance binding affinity in protein targets. For example, 4-fluoroproline (non-4,4-difluoro) lacks the conformational restraint provided by dual fluorination, leading to different biological activities .

Biological Activity

(R)-4,4-Difluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including two fluorine atoms on the fourth carbon of the pyrrolidine ring, has implications for drug development and protein interaction studies. This article explores the biological activity of (R)-4,4-difluoropyrrolidine-2-carboxylic acid, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C5H7F2NO2
  • Molecular Weight : 186.59 g/mol
  • Structure : The compound features a pyrrolidine ring with two fluorine substituents, which enhances its lipophilicity and alters its electronic properties.

The biological activity of (R)-4,4-difluoropyrrolidine-2-carboxylic acid primarily stems from its ability to interact with various biological targets. Preliminary studies indicate that fluorinated compounds often exhibit enhanced interactions with proteins due to increased lipophilicity and altered electronic properties. These interactions may modulate protein conformation and influence enzymatic activities.

Potential Mechanisms Include:

  • Protein Interaction : The compound may bind to active sites on enzymes or receptors, altering their activity.
  • Chirality Influence : The "R" configuration suggests specific stereochemical properties that could impact biological interactions significantly.

Comparative Analysis

To understand the uniqueness of (R)-4,4-difluoropyrrolidine-2-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(S)-4,4-Difluoropyrrolidine-2-carboxylic acidC5H7F2NO2Enantiomer with potential differing biological activity
4,4-Difluoro-D-ProlineC5H8F2NUsed in peptide synthesis
4-FluoroprolineC5H8FNOHas one less fluorine; used in protein studies
3-FluoropyrrolidineC5H8FNDifferent position of fluorine; varied reactivity

The distinct stereochemistry and fluorination pattern of (R)-4,4-difluoropyrrolidine-2-carboxylic acid may lead to unique biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the use of (R)-4,4-difluoropyrrolidine-2-carboxylic acid in various therapeutic contexts:

  • Enzyme Inhibition : Research indicates that derivatives containing (R)-4,4-difluoroproline exhibit inhibitory effects on specific proteasome subunits such as LMP2. For instance, a study reported IC50 values for LMP2 inhibition in the range of 65.6–69.4 nM for compounds incorporating this moiety .
  • Peptide Synthesis : The compound serves as a valuable building block in synthesizing peptides with potential therapeutic applications. Its incorporation into peptide chains can influence the structural rigidity and biological activity of the resulting molecules.
  • Fluorinated Compound Properties : The introduction of fluorine atoms has been shown to enhance the pharmacokinetic properties of drug candidates by improving metabolic stability and bioavailability.

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